4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol
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Overview
Description
4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol is a compound that belongs to the class of heterocyclic organic compounds. It contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol typically involves the reaction of 4-amino-2-hydroxybenzaldehyde with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone .
Uniqueness
What sets 4-Amino-2-(6-hydrazinopyridazine-3-YL)phenol apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11N5O |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
4-amino-2-(6-hydrazinylpyridazin-3-yl)phenol |
InChI |
InChI=1S/C10H11N5O/c11-6-1-3-9(16)7(5-6)8-2-4-10(13-12)15-14-8/h1-5,16H,11-12H2,(H,13,15) |
InChI Key |
UGYBTSGLWIAUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C2=NN=C(C=C2)NN)O |
Origin of Product |
United States |
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